molecular formula C22H17F3N2O2 B2867521 2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 339009-79-9

2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No. B2867521
CAS RN: 339009-79-9
M. Wt: 398.385
InChI Key: LOVLIRZRZJDWHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole is a chemical compound with potential applications in scientific research. It is a benzimidazole derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in laboratory experiments. In

Scientific Research Applications

Antihistaminic Activity

A study by Iemura et al. (1986) explored benzimidazole derivatives for their H1-antihistaminic activity. They found that the oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus played a crucial role in potent antihistaminic activity, especially in vivo.

Inhibitor of PI 3-Kinase

Rewcastle et al. (2011) conducted a study on the pan class I PI 3-kinase inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474). They found that substitution at the 4 and 6 positions of the benzimidazole ring significantly affected the potency of substituted derivatives against PI 3-kinase enzymes and in vivo cancer models (Rewcastle et al., 2011).

Corrosion Inhibition

Yadav et al. (2013) investigated three benzimidazole derivatives as inhibitors for mild steel corrosion in HCl solution. The study revealed that these inhibitors effectively prevented corrosion and adhered to the Langmuir adsorption isotherm (Yadav et al., 2013).

Antileukemic Properties

Al-Mudaris et al. (2013) studied compounds consisting of benzyl vanillin and benzimidazole structures. They hypothesized that fusing these two structures could produce compounds with better anticancer activity, particularly towards leukemia cell lines. Their results supported this hypothesis (Al-Mudaris et al., 2013).

Synthesis and Characterization

Moreno-Díaz et al. (2006) focused on the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole and its characterization. Their research provided valuable insights into the molecular structure of this compound (Moreno-Díaz et al., 2006).

Anti-Helicobacter Pylori Agents

Kühler et al. (2002) discovered compounds with antibacterial potency and selectivity towards Helicobacter spp. These compounds retained the overall framework of the sulfides 2 but without PPI activity, showing potential as anti-Helicobacter pylori agents (Kühler et al., 2002).

Antifungal, Insecticidal, and Herbicidal Activities

Hisano et al. (1982) synthesized benzoxazoles, benzothiazoles, and benzimidazoles with different substituents and evaluated them for antifungal, insecticidal, and herbicidal activities. They found that benzimidazoles tended to exhibit antifungal activity while benzothiazoles showed herbicidal activity (Hisano et al., 1982).

properties

IUPAC Name

2-(4-methoxyphenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O2/c1-28-18-11-9-16(10-12-18)21-26-19-7-2-3-8-20(19)27(21)29-14-15-5-4-6-17(13-15)22(23,24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVLIRZRZJDWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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